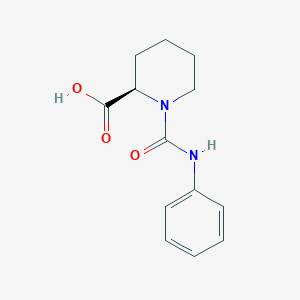![molecular formula C25H18Cl2N2O2 B14224129 Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate CAS No. 593267-67-5](/img/structure/B14224129.png)
Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate is a complex organic compound featuring an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in many natural and synthetic compounds .
Preparation Methods
The synthesis of Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate typically involves the reaction of 6-chloroindole derivatives with benzoyl chloride under specific conditions. The reaction often requires a catalyst such as anhydrous aluminum chloride and is conducted under low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole ring.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Scientific Research Applications
Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in the study of cell biology and biochemistry.
Mechanism of Action
The mechanism of action of Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown potent antiviral properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
593267-67-5 |
|---|---|
Molecular Formula |
C25H18Cl2N2O2 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate |
InChI |
InChI=1S/C25H18Cl2N2O2/c1-31-25(30)15-4-2-14(3-5-15)24(20-12-28-22-10-16(26)6-8-18(20)22)21-13-29-23-11-17(27)7-9-19(21)23/h2-13,24,28-29H,1H3 |
InChI Key |
WTVOZNRSYVBHKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CNC3=C2C=CC(=C3)Cl)C4=CNC5=C4C=CC(=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


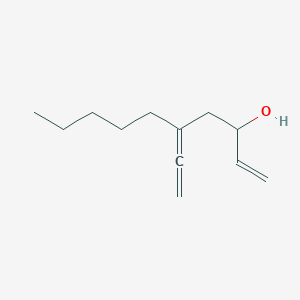



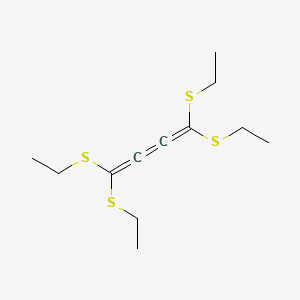

![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)
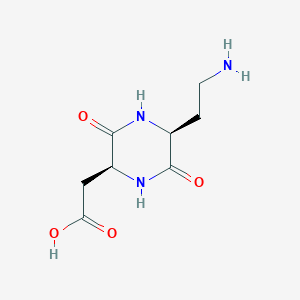

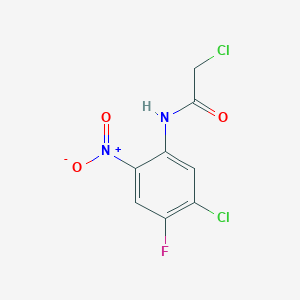
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14224082.png)
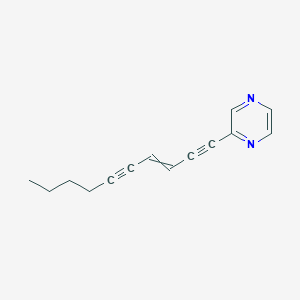
![Phosphonic acid, [(2R)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14224095.png)
